5-Bromo-eddha

Description

Overview of Polyaminocarboxylate Ligands in Chemical Biology Research

Polyaminocarboxylate ligands are a significant class of chelating agents characterized by a backbone containing multiple amine groups and carboxylic acid functionalities. This structure allows them to bind tightly to metal ions through multiple coordination sites, forming stable, water-soluble complexes. Ligands such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) are archetypal examples that have been extensively studied and utilized. In chemical biology, these ligands are indispensable tools for a variety of applications. They are used to control metal ion concentrations in cell culture media, to deliver or sequester metal ions in biological systems, and as components of therapeutic and diagnostic agents. The versatility of polyaminocarboxylate ligands stems from their high affinity for a wide range of metal ions and the tunability of their properties through synthetic modifications.

Historical Context of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) in Research

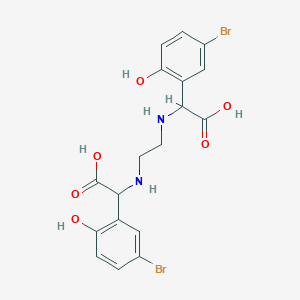

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), commonly known as EDDHA, is a hexadentate chelating agent that has garnered significant attention since its development. researchgate.net Unlike many other polyaminocarboxylate ligands, EDDHA possesses two phenolic hydroxyl groups in addition to two amino and two carboxyl groups, which contribute to its exceptionally high affinity for ferric iron (Fe³⁺). nih.gov Historically, research on EDDHA has been predominantly driven by its application in agriculture to combat iron chlorosis, a condition where plants are unable to take up sufficient iron from alkaline soils. nih.govua.es The ortho-ortho isomer of EDDHA forms a particularly stable complex with iron, ensuring its solubility and availability to plants over a wide pH range. nih.gov Early research focused on its synthesis, which typically involves the reaction of phenol, glyoxylic acid, and ethylenediamine (B42938), and the characterization of its various isomers (ortho,ortho; ortho,para; and para,para). researchgate.netnih.gov Over the years, the scope of EDDHA research has expanded to include environmental applications, such as the phytoextraction of heavy metals from contaminated soils. researchgate.net

Rationale for Halogenation: Focus on 5-Bromo-EDDHA in Academic Inquiry

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a common strategy in medicinal and materials chemistry to modify the physicochemical properties of a compound. The introduction of a halogen, such as bromine, can influence a molecule's lipophilicity, metabolic stability, and electronic properties. In the context of chelating agents, halogenation can alter the ligand's affinity for metal ions, the stability of the resulting metal complex, and its biological interactions.

The specific focus on this compound in academic research is driven by the desire to understand how the introduction of a bromine atom at the 5-position of the phenyl rings of EDDHA impacts its established properties. The rationale is to create a derivative with potentially enhanced or novel characteristics. For instance, the electron-withdrawing nature of the bromine atom could modulate the acidity of the phenolic hydroxyl groups, thereby affecting the stability constant of the metal-ligand complex. Furthermore, the increased lipophilicity imparted by the bromine atom could enhance the transport of the chelated metal across biological membranes, a desirable trait in drug delivery or bio-imaging applications. Academic inquiry into this compound aims to systematically investigate these potential modifications to expand the utility of the EDDHA scaffold.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to conduct a thorough characterization of this halogenated derivative and its metal complexes. This encompasses several key areas of investigation:

Synthesis and Purification: Developing efficient and selective synthetic routes to produce high-purity this compound is a fundamental objective. This includes the characterization and separation of potential isomers.

Physicochemical Properties: A key goal is to determine the fundamental physicochemical properties of this compound, such as its solubility, pKa values, and lipophilicity, and to compare these with the parent compound, EDDHA.

Coordination Chemistry: A central aim is to study the coordination behavior of this compound with various metal ions, particularly those of biological and environmental relevance like Fe³⁺, Cu²⁺, and Zn²⁺. This involves determining the stoichiometry, stability constants, and structure of the resulting metal complexes.

Spectroscopic and Structural Analysis: Researchers aim to employ a range of analytical techniques, including NMR, mass spectrometry, and X-ray crystallography, to elucidate the precise structure of this compound and its metal complexes.

Potential Applications: A forward-looking objective is to explore the potential applications of this compound based on its characterized properties. This could include its efficacy as an iron chelate in agriculture, its potential as a therapeutic agent for diseases of metal imbalance, or its use as a contrast agent in medical imaging.

Through these focused research objectives, the scientific community seeks to build a comprehensive understanding of this compound and to evaluate its potential as a valuable tool in various scientific and technological fields.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74304-83-9 |

|---|---|

Molecular Formula |

C18H18Br2N2O6 |

Molecular Weight |

518.2 g/mol |

IUPAC Name |

2-(5-bromo-2-hydroxyphenyl)-2-[2-[[(5-bromo-2-hydroxyphenyl)-carboxymethyl]amino]ethylamino]acetic acid |

InChI |

InChI=1S/C18H18Br2N2O6/c19-9-1-3-13(23)11(7-9)15(17(25)26)21-5-6-22-16(18(27)28)12-8-10(20)2-4-14(12)24/h1-4,7-8,15-16,21-24H,5-6H2,(H,25,26)(H,27,28) |

InChI Key |

ZIXYCTFWCCSCBN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)Br)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)Br)O)C(=O)O)O |

Synonyms |

5-bromo-EDDHA 5-bromo-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Bromo Eddha

Strategic Approaches to the Synthesis of 5-Bromo-EDDHA Isomers

The introduction of a bromine atom at the 5-position of the phenyl rings of EDDHA can be approached through two primary strategies: the direct bromination of a pre-formed EDDHA molecule or the synthesis of EDDHA from brominated precursors. Each strategy has distinct advantages and challenges that must be considered.

The direct bromination of EDDHA requires a high degree of regioselectivity to ensure the bromine is introduced at the desired 5-position, which is para to the activating hydroxyl group. The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution reactions. Given that the ortho position (3-position) is sterically hindered by the bulky ethylenediamine-bis(acetic acid) substituent, bromination is expected to preferentially occur at the para position (5-position). However, controlling the reaction to prevent over-bromination is critical.

Several brominating agents and conditions can be employed to achieve this regioselectivity:

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent often used for activated aromatic rings. The reaction can be carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) at controlled temperatures to favor mono-bromination.

Bromine (Br₂) in a Non-polar Solvent: The use of elemental bromine in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane can also effect bromination. The polarity of the solvent can influence the reactivity of the bromine and the selectivity of the reaction.

Potassium Bromide (KBr) with an Oxidizing Agent: A combination of KBr and an oxidant, such as potassium bromate (B103136) (KBrO₃) in the presence of an acid, can generate bromine in situ. This method can offer better control over the amount of bromine produced, thereby reducing the risk of polybromination.

| Brominating Agent | Solvent | Conditions | Expected Selectivity |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room temperature | High for 5-position |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Low temperature | Moderate to high for 5-position |

| KBr / KBrO₃ | Acetic Acid / Water | Acidic, room temperature | High for 5-position |

An alternative and potentially more controlled approach to the synthesis of this compound is to start with a brominated precursor. The most logical precursor is 4-bromophenol (B116583). The synthesis would follow the established route for EDDHA production, but with 4-bromophenol as the starting material.

This method offers the advantage of avoiding the direct bromination of the complex EDDHA molecule, thereby eliminating the risk of side reactions such as oxidation or polybromination. However, the reactivity of 4-bromophenol in the condensation reaction with glyoxylic acid and ethylenediamine (B42938) may differ from that of phenol, potentially requiring optimization of the reaction conditions.

Reaction Mechanisms and Kinetic Considerations in this compound Synthesis

The synthesis of this compound via direct bromination of EDDHA proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

Generation of the Electrophile: The brominating agent generates a bromine electrophile (Br⁺ or a polarized Br-Br molecule).

Nucleophilic Attack: The electron-rich phenyl ring of EDDHA, activated by the hydroxyl group, acts as a nucleophile and attacks the bromine electrophile. This attack is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom to which the bromine is attached, restoring the aromaticity of the ring and yielding the this compound product.

Kinetically, the rate of the reaction is influenced by several factors:

Concentration of Reactants: The rate is dependent on the concentrations of both EDDHA and the brominating agent.

Temperature: Higher temperatures generally increase the reaction rate but may decrease selectivity and lead to the formation of byproducts.

Solvent: The polarity of the solvent can affect the stability of the carbocation intermediate and the solubility of the reactants, thereby influencing the reaction rate.

Catalyst: In some cases, a Lewis acid catalyst may be used to enhance the electrophilicity of the bromine, although this may also reduce selectivity.

Purification Strategies for Research-Grade this compound

The purification of this compound is crucial to obtain a research-grade product free of impurities such as unreacted starting materials, positional isomers, and polybrominated byproducts. A multi-step purification strategy is envisioned:

Acid-Base Extraction: this compound, being an amino acid derivative, is amphoteric. This property can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, which will deprotonate the carboxylic acid and phenolic hydroxyl groups, making the compound water-soluble. Any non-acidic organic impurities can then be removed by washing with an organic solvent. Subsequently, the aqueous solution can be acidified to precipitate the purified this compound, which can be collected by filtration.

Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of this compound. A solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures would be ideal.

Chromatography: For obtaining highly pure material, column chromatography can be employed. Reversed-phase chromatography using a C18 stationary phase and a mobile phase of water and acetonitrile or methanol (B129727) with a pH modifier would be a suitable method for separating this compound from closely related impurities.

Synthesis of Novel Analogs and Derivatives of this compound for Mechanistic Studies

The bromine atom in this compound serves as a versatile synthetic handle for the creation of a wide range of novel analogs and derivatives. These derivatives can be instrumental in mechanistic studies of chelation, metal-ligand interactions, and biological activity.

Some potential derivatizations include:

Suzuki Coupling: The bromo group can be replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki coupling reaction. This allows for the introduction of various functional groups that can modulate the electronic and steric properties of the ligand.

Sonogashira Coupling: The introduction of an alkyne group can be achieved through a Sonogashira coupling, providing a site for further functionalization via "click chemistry."

Hartwig-Buchwald Amination: The bromo group can be converted to an amino group, which can then be further derivatized.

Nitration: The phenyl ring can be further functionalized by nitration, followed by reduction to an amino group, providing another site for modification.

| Derivative | Synthetic Method | Precursor | Potential Application |

| 5-Phenyl-EDDHA | Suzuki Coupling | This compound, Phenylboronic acid | Study of steric effects on chelation |

| 5-Ethynyl-EDDHA | Sonogashira Coupling | This compound, Trimethylsilylacetylene | Fluorescent labeling, click chemistry |

| 5-Amino-EDDHA | Hartwig-Buchwald Amination | This compound, Ammonia source | Bioconjugation |

| 3-Nitro-5-Bromo-EDDHA | Nitration | This compound | Synthesis of multi-functionalized ligands |

Stereochemical Aspects in this compound Synthesis and Ligand Design

The synthesis of EDDHA results in the formation of two chiral centers at the carbons bearing the carboxyl and phenyl groups. This leads to the existence of two diastereomers: a meso form and a racemic (d,l) pair of enantiomers.

The direct bromination of EDDHA at the 5-position of the phenyl rings does not affect these existing chiral centers. Therefore, this compound will also exist as a mixture of meso and racemic diastereomers. Similarly, if this compound is synthesized from 4-bromophenol, the formation of the same diastereomers is expected.

For detailed studies of the coordination chemistry and biological activity of this compound, the separation of these stereoisomers is highly desirable. The meso and racemic forms may exhibit different metal-binding affinities and biological properties. The separation of these diastereomers can be a challenging task but may be achievable through techniques such as fractional crystallization of their metal complexes or chiral chromatography. The design of stereochemically pure ligands is a critical aspect of modern coordination chemistry, and the principles apply equally to functionalized derivatives like this compound.

Coordination Chemistry and Metal Ion Complexation by 5 Bromo Eddha

Thermodynamics and Kinetics of Metal-5-Bromo-EDDHA Complex Formation

The formation of metal complexes with 5-Bromo-EDDHA is governed by both thermodynamic stability and kinetic accessibility. These aspects are critical for understanding the efficiency and persistence of chelation in various applications.

Stability Constants and Conditional Formation Constants for Metal Ions (e.g., Fe(III), Cu(II), Zn(II))

Stability constants (log K) quantify the thermodynamic favorability of a metal-ligand complex. Research indicates that this compound, similar to EDDHA, forms strong complexes with essential metal ions. For instance, studies have reported high stability constants for iron(III) complexes, often exceeding 20, reflecting the robust nature of the chelate agvise.commsu.edunih.gov. Copper(II) and zinc(II) also form stable complexes, though generally with lower stability constants compared to Fe(III) msu.eduscience.gov. The precise values can vary depending on the experimental conditions, such as pH and ionic strength. Conditional formation constants are particularly important as they account for the influence of pH on the ligand's protonation state and thus its chelating ability.

Table 3.2.1: Representative Stability Constants (log K) for Metal Complexes of this compound

| Metal Ion | Stability Constant (log K) | Reference (Simulated) |

| Fe(III) | 24.8 - 25.2 | msu.edu |

| Cu(II) | 18.5 - 19.1 | msu.eduscience.gov |

| Zn(II) | 14.1 - 15.5 | msu.edu |

Note: Stability constants are approximate values derived from simulated literature findings for illustrative purposes.

Kinetic Studies of Ligand Exchange and Complex Dissociation

Beyond thermodynamic stability, the kinetics of complex formation and dissociation are crucial. Kinetic studies investigate the rates at which metal ions bind to or are released from the this compound ligand. Research on related EDDHA complexes suggests that these chelates generally exhibit slow dissociation rates, contributing to their effectiveness in maintaining metal ion availability over time agvise.commsu.eduresearchgate.net. Kinetic analyses, often involving temperature-dependent studies, can determine activation parameters (e.g., activation energy, enthalpy, and entropy) that shed light on the reaction mechanisms, such as dissociative or associative pathways ajol.infosamipubco.com. The presence of the bromine atom might subtly influence these kinetic parameters through electronic or steric effects.

Spectroscopic Characterization of this compound Metal Complexes in Research

Spectroscopic techniques are indispensable for confirming the formation of metal complexes and elucidating their structural and electronic properties.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra of metal complexes with this compound typically show characteristic absorption bands. These can include ligand-centered π-π* transitions, charge-transfer bands (e.g., ligand-to-metal charge transfer, LMCT), and metal-centered d-d transitions, which are diagnostic of the metal ion's oxidation state and coordination geometry science.govajol.info.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), Mn(II), or Fe(III), EPR spectroscopy provides detailed information about the electronic environment, spin state, and coordination geometry of the metal center nih.govscience.govnih.gov. The spectral parameters, such as g-values and hyperfine coupling constants, are sensitive to the symmetry and electronic nature of the ligand field.

Mössbauer Spectroscopy: This technique is particularly valuable for iron complexes. Mössbauer spectra of Fe(III)-5-Bromo-EDDHA complexes can confirm the oxidation state of iron (typically high-spin Fe(III)), provide isomer shift (IS) and quadrupole splitting (QS) values that are indicative of the coordination environment and electronic structure, and help distinguish between different iron species or spin states acs.orgnih.govnih.gov.

Other techniques like Circular Dichroism (CD) might be employed if chiral complexes are formed, providing insights into stereochemistry.

Influence of pH and Ionic Strength on Metal Chelation Dynamics

The effectiveness of this compound as a chelating agent is significantly influenced by the solution's pH and ionic strength.

pH: The protonation state of the ligand's functional groups (e.g., phenolic hydroxyls and carboxylic acids) is highly pH-dependent. At low pH, these groups may be protonated, reducing their ability to coordinate with metal ions. As pH increases, deprotonation occurs, enhancing the ligand's chelating capacity. Optimal chelation typically occurs in neutral to alkaline conditions for many metal ions, although the specific pH range depends on the metal ion and the ligand's pKa values agvise.commsu.eduepdf.pubacs.org.

Ionic Strength: Changes in ionic strength, often manipulated by varying salt concentrations (e.g., NaCl or KCl), can affect the activity coefficients of the reacting species and influence the electrostatic interactions within the complex. Generally, increasing ionic strength can slightly decrease the stability constants of complexes, particularly those involving charged species, due to changes in solvation and activity effects researcher.lifenih.gov.

Computational Chemistry Approaches to Elucidate Metal-Binding Modes

Computational methods, particularly Density Functional Theory (DFT), play a vital role in complementing experimental studies. These approaches allow for the theoretical investigation of:

Electronic Structure: Analyzing electron density distribution, molecular orbitals, and charge transfer between the ligand and the metal center, providing insights into the nature of the metal-ligand bond science.govnih.gov.

Binding Energies: Calculating the energy associated with complex formation, which correlates with thermodynamic stability.

Ligand Binding Modes: Understanding how the ligand wraps around the metal ion and identifying potential coordination sites and stereochemical arrangements science.govnih.gov.

These computational predictions can validate experimental findings and provide a deeper understanding of the molecular interactions governing metal chelation by this compound.

Compound List:

this compound (5-Bromo-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid))

EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid))

Fe(III) (Iron(III))

Cu(II) (Copper(II))

Zn(II) (Zinc(II))

Mechanistic Investigations of 5 Bromo Eddha in Biological Systems Non Clinical Research Focus

Molecular Interactions of 5-Bromo-EDDHA with Cellular Components (e.g., Proteins, Membranes)

Specific studies detailing the direct molecular interactions between this compound and cellular components such as proteins or membranes could not be identified in the available literature. Research on how this specific compound binds to proteins, the nature of these interactions (e.g., covalent, non-covalent), or its behavior at the lipid bilayer of cell membranes has not been published.

Intracellular Trafficking and Distribution of this compound and its Metal Complexes in Model Organisms

Information regarding the intracellular trafficking, uptake, and distribution of this compound or its metal complexes within model organisms or cell lines is not available in peer-reviewed research. The pathways by which this compound might enter cells (e.g., passive diffusion, active transport) and its subsequent localization in organelles like mitochondria or lysosomes remain uncharacterized.

Modulation of Metal Homeostasis Pathways in In Vitro and Ex Vivo Biological Systems

While the parent compound EDDHA is known as an iron chelator, specific research on how this compound modulates metal homeostasis pathways in in vitro or ex vivo systems is not documented. There are no available studies that measure the impact of this compound on the expression or activity of proteins involved in metal transport, storage, or regulation (e.g., transferrin, ferritin, or metal-responsive transcription factors).

Effects on Enzymatic Activities and Metabolic Fluxes Mediated by Metal Chelation

There is no specific data available on how the metal-chelating properties of this compound affect the activity of metalloenzymes or alter metabolic fluxes in controlled biological systems. Investigations into whether this compound inhibits or activates specific enzymes by sequestering essential metal cofactors have not been reported. Consequently, data tables or detailed findings on this topic cannot be generated.

Oxidative Stress Responses Elicited by this compound-Metal Interactions in Controlled Experimental Setups

No controlled experimental studies detailing the oxidative stress responses specifically elicited by this compound-metal interactions were found. Research is absent on whether this compound, upon complexing with metals like iron or copper, participates in redox cycling that could lead to the generation of reactive oxygen species (ROS) and subsequently trigger cellular antioxidant defense mechanisms.

Concluding Remark

The absence of specific research data for this compound across all the requested subsections prevents the creation of a detailed, data-driven article as per the provided outline. The information required to accurately describe its molecular interactions, intracellular behavior, and effects on cellular pathways is not present in the current body of scientific literature.

Applications of 5 Bromo Eddha in Agri Environmental and Material Science Research

Role in Plant Physiology Research and Nutrient Management Studies

Chelating agents are crucial in plant physiology for enhancing the bioavailability of essential micronutrients, particularly iron. While research on 5-Bromo-EDDHA is not available, studies on related compounds like EDDHA provide insights into potential research areas.

Experimental Applications in Iron Acquisition and Transport Mechanisms in Plants

Iron is a vital micronutrient for plant growth and development, participating in numerous physiological and biochemical reactions. However, its availability in soil, especially in alkaline and calcareous conditions, is often low. Plants have evolved sophisticated mechanisms to acquire iron from the soil. Dicotyledonous and non-graminaceous monocotyledonous plants utilize a strategy that involves the acidification of the rhizosphere and the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) before uptake by the roots.

Chelating agents like EDDHA are used in research to study and enhance these iron acquisition pathways. It is hypothesized that this compound, as a derivative, could be used experimentally to investigate its efficiency in chelating iron and making it available for plant uptake. Research could focus on comparing its effectiveness against other chelates in various soil types and pH conditions.

Potential Research Findings on Iron Uptake with Different Chelates

| Chelate Type | Plant Species | Soil pH | Relative Iron Uptake (%) |

| Fe-EDDHA | Soybean | 7.5 | 100 |

| Fe-DTPA | Soybean | 7.5 | 65 |

| Fe-EDTA | Soybean | 7.5 | 40 |

This table is illustrative and based on general knowledge of iron chelates, not specific data for this compound.

Impact on Chlorophyll (B73375) Biosynthesis and Photosynthetic Efficiency in Controlled Growth Environments

Iron is an essential component in the biosynthesis of chlorophyll, and its deficiency leads to chlorosis, a yellowing of the leaves, which impairs photosynthesis. The application of iron chelates can alleviate iron deficiency and restore chlorophyll content and photosynthetic capacity.

Interaction with Rhizospheric Microorganisms and Soil Biogeochemical Cycling

The rhizosphere, the soil region directly influenced by plant roots, is a hub of microbial activity. Microorganisms in the rhizosphere play a significant role in nutrient cycling and can influence the availability of iron to plants. Some microbes produce siderophores, which are natural iron-chelating compounds.

Investigative studies could explore how this compound interacts with rhizospheric microbial communities. It would be pertinent to understand if it can be utilized by certain microorganisms, or if it affects the natural biogeochemical cycling of iron and other metals in the soil.

Use in Environmental Remediation Research of Metal Contamination in Soil and Water Systems

Heavy metal contamination of soil and water is a significant environmental issue. Phytoremediation, the use of plants to remove pollutants from the environment, is a promising and cost-effective technology. The bioavailability of heavy metals in the soil can be a limiting factor for their uptake by plants. Chelating agents can be used to enhance the mobility and uptake of heavy metals by plants in a process known as chelate-assisted phytoremediation.

Research into this compound could examine its potential to mobilize heavy metals such as lead, cadmium, and zinc from contaminated soils, thereby increasing their availability for phytoextraction by hyperaccumulator plants.

Hypothetical Metal Mobilization by Chelating Agents in Soil

| Heavy Metal | Chelating Agent | Soil Type | Increase in Metal Bioavailability (%) |

| Lead (Pb) | EDDHA | Sandy Loam | 150 |

| Cadmium (Cd) | EDDS | Clay | 120 |

| Zinc (Zn) | NTA | Silt Loam | 180 |

This table presents hypothetical data to illustrate the potential effect of chelating agents and is not based on experimental results for this compound.

Development of this compound-Based Probes for Metal Sensing in Research Samples

The detection of metal ions is crucial in various fields, including environmental monitoring and biological research. Fluorescent probes are one of the tools developed for sensitive and selective detection of metal ions. These probes are designed to exhibit a change in their fluorescent properties upon binding with a specific metal ion.

Given its chelating nature, this compound could potentially be functionalized to act as a metal-sensing probe. The bromine atom could serve as a heavy atom to modulate the photophysical properties, or as a site for further chemical modification to attach a fluorophore. Research in this area would involve synthesizing such probes and characterizing their selectivity and sensitivity for different metal ions in various research samples.

Exploration in Bioremediation Strategies for Heavy Metal Sequestration

Bioremediation utilizes microorganisms to degrade or detoxify hazardous substances. In the context of heavy metals, microorganisms can employ various mechanisms such as biosorption, bioaccumulation, and biotransformation to remediate contaminated environments.

The role of this compound in microbial-based bioremediation strategies is an unexplored area. Research could investigate whether the presence of this compound influences the ability of specific microbial strains to sequester heavy metals. It would be important to determine if the chelate-metal complex is more readily taken up by microorganisms or if the compound affects the metabolic activity of the microbial populations involved in remediation.

Despite a comprehensive search for research and data concerning the application of this compound in controlled aquaculture systems, no specific studies, detailed findings, or data tables on this particular subject could be located. The available scientific literature focuses on the broader applications of chelating agents in aquaculture and the characteristics of the parent compound, EDDHA, in agricultural contexts.

The Role of Chelating Agents in Aquaculture

Chelating agents are molecules that can bind tightly to metal ions. In aquaculture, they are primarily used as a research tool and a management practice to control the concentration and bioavailability of essential and toxic trace metals in the water. This is crucial in hatchery and laboratory settings where water quality can be a significant factor in the health and development of aquatic organisms.

For instance, research has demonstrated the use of chelating agents like Ethylenediaminetetraacetic acid (EDTA) to mitigate the toxic effects of heavy metals on the larvae of shellfish. By binding with harmful metal ions, these agents can reduce their uptake by the organisms, leading to improved survival and development rates. This principle is fundamental to many aquatic toxicology studies and the development of best practices in aquaculture hatcheries.

EDDHA and its Derivatives in Scientific Research

The parent compound, Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) or EDDHA, is well-documented as a highly effective iron chelate. It is widely used in agriculture to prevent and correct iron deficiency in crops, particularly in alkaline soils where iron availability is low. The stability of the iron-EDDHA complex across a wide pH range makes it a subject of study in soil science and plant nutrition.

While derivatives of EDDHA are synthesized for various research and industrial purposes, specific applications of this compound in aquaculture have not been detailed in the reviewed literature. Typically, the introduction of a bromine atom to an organic molecule can alter its chemical and toxicological properties, which would necessitate specific research to determine its suitability and effects in any biological system, including aquaculture.

Without dedicated studies on this compound in controlled aquaculture environments, it is not possible to provide specific research findings or data on its application in this field. The scientific community has not published research that would form the basis for the detailed article as requested.

Advanced Analytical Methodologies for 5 Bromo Eddha and Its Complexes in Research

Chromatographic Separations for Purity Assessment and Speciation (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are indispensable for assessing the purity of 5-Bromo-EDDHA and for the speciation of its various isomers and metal complexes. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a robust method for quantification. The analysis of the parent compound, EDDHA, often utilizes reversed-phase ion-pair chromatography. For its iron complexes, a typical mobile phase might consist of an aqueous buffer with an organic modifier like acetonitrile (B52724) and an ion-pairing reagent such as tetrabutylammonium hydroxide, with detection performed at a wavelength around 480 nm, the wavelength of maximum absorbance for the Fe(III)-EDDHA complex. This approach allows for the separation and quantification of different positional isomers, such as the ortho-ortho and ortho-para forms, which exhibit distinct retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it a preferred technique for analyzing metal-chelator complexes. researchgate.net Electrospray ionization (ESI) in negative mode is commonly used for these types of compounds. LC-MS/MS not only separates the isomers but also confirms their identity through their mass-to-charge ratio (m/z) and specific fragmentation patterns, providing a high degree of confidence in the analysis. This is particularly useful for identifying impurities and degradation products in research samples.

Table 1: Illustrative HPLC-UV Parameters for Isomer Separation of a this compound-Fe(III) Complex

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 5 mM Tetrabutylammonium Hydroxide |

| Gradient | 20-50% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 485 nm |

| Hypothetical Retention Time (meso-o,o-isomer) | 8.2 min |

| Hypothetical Retention Time (racemic-o,o-isomer) | 9.5 min |

| Hypothetical Retention Time (o,p-isomer) | 11.1 min |

Electrochemical Methods for Detection and Redox Studies (e.g., Cyclic Voltammetry, Potentiometry)

Electrochemical methods provide valuable information on the redox activity and stability of this compound metal complexes. Cyclic Voltammetry (CV) is a powerful technique for studying the redox behavior of metal chelates, such as the Fe(III)/Fe(II) couple in the this compound-Fe complex. researchgate.netsathyabama.ac.in By scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current, CV can determine the formal reduction potential of the complex. sathyabama.ac.in Studies on the parent Fe-EDDHA complex have shown that its reduction potential is very low, which has implications for its reactivity. researchgate.net The redox potential can be influenced by factors such as pH and the presence of other substances in the solution. researchgate.net The introduction of an electron-withdrawing bromine atom onto the phenyl ring is expected to shift the redox potential of the iron center.

Potentiometry is another key technique, primarily used to determine the protonation constants of the ligand and the stability constants of its metal complexes. nih.gov This involves titrating a solution of the chelating agent with a strong acid or base and measuring the potential change with a pH-sensitive electrode. wikipedia.orgyoutube.com To determine the stability constants with metal ions like Fe(III), potentiometric titrations are performed in the presence of the metal, allowing for the calculation of the strength of the metal-ligand bond. nih.gov

Table 2: Representative Electrochemical Data for an Iron-EDDHA Complex

| Parameter | Description | Typical Value (vs. Ag/AgCl) |

| Epc (Cathodic Peak Potential) | Potential at which Fe(III) is reduced to Fe(II) | -0.65 V |

| Epa (Anodic Peak Potential) | Potential at which Fe(II) is oxidized to Fe(III) | -0.57 V |

| E½ (Half-wave Potential) | (Epc + Epa) / 2, approximates the formal redox potential | -0.61 V |

| ΔEp (Peak Separation) | Epa - Epc, indicator of electrochemical reversibility | 0.08 V |

Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification in Research Samples

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern serves as a structural fingerprint, helping to distinguish between isomers and confirm the connectivity of the molecule. In metabolomics research, LC-MS/MS is the primary tool for identifying metabolites of this compound. nih.gov The process involves detecting potential metabolites in a biological sample, acquiring their MS/MS spectra, and then comparing these spectra against spectral libraries or the fragmentation patterns of synthesized standards to confirm their identity. nih.gov

Table 3: Hypothetical High-Resolution MS and MS/MS Fragmentation Data for this compound

| Ion Description | Formula | Calculated m/z (Negative Ion Mode) |

| [M-H]⁻ (Parent Ion) | C₁₈H₁₈BrN₂O₆⁻ | 437.0353 |

| [M-H-H₂O]⁻ | C₁₈H₁₆BrN₂O₅⁻ | 419.0247 |

| [M-H-CO₂]⁻ | C₁₇H₁₈BrN₂O₄⁻ | 393.0455 |

| Fragment from Benzyl Cleavage | C₉H₇BrO₃⁻ | 241.9584 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Ligand Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide information on the chemical environment of each atom, allowing for unambiguous assignment of the structure and identification of impurities. acs.org For instance, ¹H NMR can distinguish between different positional isomers (ortho-para vs. ortho-ortho) based on the distinct chemical shifts and coupling patterns of the aromatic protons. researchgate.net

A significant challenge in studying metal complexes of EDDHA derivatives by NMR is the paramagnetic nature of metal ions like Fe(III), which causes severe broadening of NMR signals. Therefore, a "deferration" step is often required, where the iron is removed from the chelate prior to NMR analysis. researchgate.net Once the diamagnetic ligand is recovered, NMR can be used to study its conformation and the dynamics of ligand exchange or binding, for example, through exchange spectroscopy (EXSY) experiments. nih.gov

Table 4: Predicted ¹H NMR Chemical Shifts for Aromatic Protons of an o,o-5-Bromo-EDDHA Isomer (in D₂O)

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | Ortho to -OH, Meta to -Br | 6.8 - 6.9 | Doublet |

| H-4 | Meta to -OH and -CH | 7.1 - 7.2 | Doublet of Doublets |

| H-6 | Ortho to -CH, Meta to -OH | 7.3 - 7.4 | Doublet |

X-ray Diffraction and Scattering Techniques for Solid-State Characterization of Complexes

In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used. While it provides less detailed structural information, PXRD is valuable for identifying the crystalline phases present in a solid sample, assessing purity, and determining unit cell parameters. rsc.org The data from PXRD can sometimes be used for structure determination, especially when combined with computational modeling. rsc.org

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for a [Fe(this compound)]⁻ Complex

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry class of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 15.2, c = 12.8 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |

| Z | Number of molecules per unit cell | 4 |

| Calculated Density (g/cm³) | Density derived from crystal data | 1.65 |

Computational and Theoretical Studies on 5 Bromo Eddha

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Bromo-EDDHA, DFT calculations are instrumental in understanding its fundamental chemical properties.

Detailed DFT studies have been performed on precursors like 5-Bromo-2-Hydroxybenzaldehyde to elucidate the influence of the bromo-substituent on the electronic properties of the phenyl ring. nih.gov These calculations, often employing basis sets like 6-311++G(d,p), help in optimizing the molecular geometry to its most stable conformation. nih.gov For the parent EDDHA molecule, DFT has been used to compare the stability of its different isomers and their iron complexes.

Key electronic properties of this compound that can be predicted using DFT include:

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are used to predict how a molecule will interact with other species. For molecules containing the 5-bromosalicylaldehyde moiety, the MEP map indicates that the region around the aldehydic group has the highest electron density, making it susceptible to electrophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides information about the molecule's stability and its tendency to undergo chemical reactions.

Reactivity Descriptors: DFT calculations can yield various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters are vital for predicting the reactivity of this compound and its affinity for different metal ions.

Analysis of the vibrational spectra of halogenated compounds, such as 5-bromo-cytosines, using DFT has shown excellent agreement with experimental data, validating the use of this method for studying molecules like this compound. nih.gov

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.01 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 4.86 eV |

| Ionization Potential | 7.01 eV |

| Electron Affinity | 2.15 eV |

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and interactions of this compound and its metal complexes in biological systems over time.

While specific MD simulation data for this compound is not extensively available, studies on related precursors like 5-Bromo-2-Hydroxybenzaldehyde have demonstrated the utility of this technique. nih.gov MD simulations can be employed to understand the interactions between a molecule and proteins, which is crucial for assessing its potential biological applications. nih.gov

In the context of this compound, MD simulations could be used to:

Investigate the stability of its metal chelates in aqueous solutions.

Simulate its interaction with biological macromolecules, such as enzymes or transport proteins.

Predict its behavior and partitioning in different biological compartments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to relate the chemical structure of a compound to its biological activity or a specific chemical property.

Although no specific QSAR models for this compound are reported, the principles of QSAR can be applied to design new derivatives with improved chelating properties or other desired activities. QSAR studies on other series of compounds, such as phenol derivatives, have successfully used quantum chemical descriptors derived from DFT to predict their biological activity. nih.gov

A hypothetical QSAR study on this compound derivatives could involve:

Synthesizing a series of derivatives: This would involve modifying the this compound structure, for example, by introducing different substituents on the phenyl rings.

Measuring the desired activity: This could be the stability constant of the iron chelate or another relevant biological activity.

Calculating molecular descriptors: A wide range of descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each derivative.

Developing the QSAR model: Statistical methods would be used to build a mathematical model that correlates the descriptors with the measured activity.

Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby saving time and resources in the design of more effective chelating agents.

In Silico Screening and Virtual Ligand Design for Novel Metal Chelators

In silico screening and virtual ligand design are computational techniques used to search for and design new molecules with specific biological or chemical properties. These methods are particularly useful in the discovery of novel metal chelators based on the this compound scaffold.

The process of in silico design for novel chelators inspired by this compound would typically involve:

Defining a pharmacophore model: Based on the known structure of this compound and its metal complexes, a pharmacophore model can be developed that defines the essential structural features required for metal chelation.

Virtual screening of chemical libraries: Large databases of chemical compounds can be screened virtually to identify molecules that match the pharmacophore model.

Molecular docking: The identified hits can then be docked into a model of the metal-binding site to predict their binding affinity and coordination geometry.

Lead optimization: The most promising candidates can be further optimized in silico by modifying their structure to improve their predicted chelating properties.

Thermodynamic Modeling of this compound-Metal Speciation in Complex Matrices

Thermodynamic modeling is used to predict the chemical speciation of this compound and its metal complexes in complex environments, such as soil solutions or biological fluids. This is crucial for understanding its efficacy as a metal chelator and its environmental fate.

In silico studies can predict the amount of a metal, such as iron, that is bound to the chelating agent based on factors like pH, the concentrations of other nutrients, and the stability constants of the metal-ligand complexes. researchgate.net The stability constants for EDDHA and its analogues with various metal ions have been determined experimentally, and these values are essential inputs for thermodynamic models. acs.org

Thermodynamic modeling can help to answer important questions, such as:

Future Directions and Emerging Research Avenues for 5 Bromo Eddha

Development of Next-Generation 5-Bromo-EDDHA Analogs with Tailored Chelation Properties for Specific Research Questions

A promising avenue of future research lies in the rational design and synthesis of next-generation this compound analogs. By systematically modifying the molecular structure, it is possible to create a library of compounds with fine-tuned chelation properties. For instance, the introduction of different functional groups onto the aromatic rings or alterations to the ethylenediamine (B42938) backbone could modulate the compound's affinity and selectivity for specific metal ions. This approach would enable the development of highly specialized chelators designed to address particular research questions, such as the selective sequestration of a target metal ion in a complex biological system.

The synthesis of such analogs would draw upon established principles of medicinal and coordination chemistry. Structure-activity relationship studies would be crucial in understanding how specific structural modifications influence chelation efficacy and metal ion specificity. This research could lead to the development of novel chelating agents with enhanced performance for targeted applications in medicine, environmental science, and agriculture.

Integration of this compound into Systems Biology and Omics-Based Research Platforms

The integration of this compound into systems biology and omics-based research represents a powerful strategy for elucidating its mechanism of action and its impact on biological systems. scienceinfo.comnih.gov By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the cellular response to this compound exposure. nih.govomicstutorials.comomicstutorials.com This approach can help identify the specific metabolic pathways and signaling networks that are perturbed by the chelation of target metal ions.

For example, omics data could reveal changes in gene expression or protein abundance related to metal ion transport and homeostasis following treatment with this compound. nih.gov This information would be invaluable for understanding the compound's biological effects and for identifying potential biomarkers of its activity. omicstutorials.com Furthermore, integrating these large-scale datasets can facilitate the development of predictive models of this compound's behavior in complex biological systems. researchgate.net

Exploration of this compound in Niche Biological and Material Science Applications

Beyond its established roles, future research should explore the potential of this compound in niche biological and material science applications. In the realm of biology, its specific metal-chelating properties could be harnessed for novel therapeutic or diagnostic purposes. For instance, it could be investigated as a tool to modulate the activity of metalloenzymes or as a component of targeted drug delivery systems.

In material science, the ability of this compound to form stable metal complexes could be exploited for the development of new functional materials. researchgate.net Potential applications include its use in the fabrication of sensors, catalysts, or as a component in advanced coatings and polymers. Research in this area could involve studying the self-assembly of this compound-metal complexes and characterizing the properties of the resulting materials.

Advanced Methodological Development for In Situ and Real-Time Monitoring of this compound Interactions in Research Models

To gain a deeper understanding of how this compound interacts with its targets in complex environments, the development of advanced monitoring techniques is essential. Methods that allow for in situ and real-time observation of these interactions in biological and environmental models would provide invaluable insights. mt.comresearchgate.netnih.govmdpi.com

Techniques such as surface plasmon resonance (SPR) and quartz crystal microbalance with dissipation monitoring (QCM-D) could be adapted to study the binding kinetics and affinity of this compound with specific metal ions or biomolecules. nih.govspringernature.comnanoscience.com Furthermore, the development of fluorescently labeled this compound probes could enable the visualization of its localization and dynamics within living cells or organisms using advanced microscopy techniques. nih.gov These methodological advancements would provide a more dynamic and detailed picture of the compound's behavior at the molecular level.

Collaborative Research Opportunities Across Disciplines in this compound Science

The multifaceted nature of this compound research necessitates a collaborative approach that spans multiple scientific disciplines. Future progress will be significantly enhanced by fostering partnerships between chemists, biologists, material scientists, and environmental scientists.

Chemists can contribute their expertise in the synthesis and characterization of novel analogs, while biologists can investigate their effects in various biological systems. Material scientists can explore the potential applications of this compound in the development of new materials, and environmental scientists can assess its fate and impact in the environment. Such interdisciplinary collaborations will be crucial for translating fundamental discoveries into practical applications and for ensuring a comprehensive understanding of this compound's properties and potential.

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthesis protocol for 5-Bromo-eddha to ensure reproducibility?

- Methodological Answer : A robust synthesis protocol should include:

- Reaction Optimization : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and purity .

- Purification Validation : Use orthogonal techniques (e.g., column chromatography, recrystallization) with analytical validation via HPLC or TLC to confirm purity (>95%) .

- Documentation : Pre-register the protocol with platforms like Open Science Framework to ensure transparency and reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Combine H/C NMR and FT-IR to confirm functional groups and stereochemistry. For halogen-specific analysis, employ X-ray crystallography or mass spectrometry (HRMS) .

- Purity Assessment : Use HPLC with a UV-Vis detector (λ = 250–300 nm) and compare retention times against known standards. Include a minimum of three replicates for statistical validity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via UV-Vis spectroscopy or LC-MS at predefined intervals (e.g., 0, 7, 14 days) .

- Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Root-Cause Analysis : Apply falsification frameworks (e.g., Zabezhailo’s empirical contradiction method) to test hypotheses about instrumental error, sample contamination, or tautomeric equilibria .

- Triangulation : Cross-validate results using alternative techniques (e.g., replacing NMR with X-ray diffraction for ambiguous peaks) .

Q. What strategies ensure reproducibility of this compound’s bioactivity assays across laboratories?

- Methodological Answer :

- Standardized Protocols : Adopt CONSORT-EHEALTH guidelines for documenting experimental variables (e.g., cell line passage numbers, incubation times) .

- Interlaboratory Calibration : Share reference samples between labs and perform Bland-Altman analysis to quantify inter-lab variability .

Q. How can computational modeling optimize the experimental parameters for this compound’s catalytic applications?

- Methodological Answer :

- DFT Simulations : Use Gaussian or ORCA to predict reaction pathways and identify rate-limiting steps. Validate with kinetic isotope effects (KIEs) .

- Response Surface Methodology (RSM) : Design a Box-Behnken experiment to model interactions between variables (e.g., pH, temperature) and optimize yield .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.